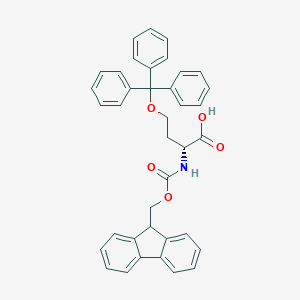
Fmoc-d-dap(2-cl-z)-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-d-dap(2-cl-z)-oh is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and therapeutic interventions. This compound is a derivative of Fmoc-protected diaminopropionic acid and has shown promising results in various scientific studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Fmoc-d-dap(2-cl-z)-oh involves the protection of the amine group in d-dap, followed by the introduction of a 2-chloro-1,3-dioxolan-4-yl (2-cl-z) group at the 6-position of the pyridine ring. The Fmoc protecting group is then introduced at the N-terminus of the molecule.
Starting Materials
d-dap, 2-chloro-1,3-dioxolan-4-yl (2-cl-z) group, Fmoc-Cl
Reaction
Protection of the amine group in d-dap using a suitable protecting group such as Boc or Fmoc, Introduction of the 2-cl-z group at the 6-position of the pyridine ring using a suitable reagent such as 2-chloro-1,3-dioxolan-4-ylmagnesium bromide, Removal of the N-protecting group using a suitable reagent such as piperidine, Introduction of the Fmoc protecting group at the N-terminus of the molecule using Fmoc-Cl and a suitable base such as diisopropylethylamine, Purification of the final product using standard techniques such as column chromatography
Wirkmechanismus
The mechanism of action of Fmoc-d-dap(2-cl-z)-oh involves the disruption of bacterial cell membranes and inhibition of cell wall synthesis. It achieves this by binding to the peptidoglycan layer of the bacterial cell wall and disrupting its integrity. In cancer cells, it induces apoptosis and inhibits tumor growth by interfering with the cell cycle.
Biochemische Und Physiologische Effekte
Studies have shown that Fmoc-d-dap(2-cl-z)-oh exhibits low toxicity and minimal side effects in vitro and in vivo. It has been shown to be effective against both gram-positive and gram-negative bacteria, making it a potential alternative to traditional antibiotics. In cancer cells, it has been shown to induce apoptosis and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Fmoc-d-dap(2-cl-z)-oh in lab experiments include its low toxicity, broad-spectrum antimicrobial activity, and potential application in cancer therapy. However, its limitations include the need for further research to determine its efficacy in vivo and its potential for resistance development.
Zukünftige Richtungen
For Fmoc-d-dap(2-cl-z)-oh include further research to determine its potential as a therapeutic agent in various diseases, including bacterial infections and cancer. Additionally, research should focus on developing more efficient and cost-effective synthesis methods for this compound. Furthermore, studies should also investigate the potential for resistance development and strategies to overcome this issue.
Conclusion:
In conclusion, Fmoc-d-dap(2-cl-z)-oh is a promising compound that has shown potential in various scientific studies. Its broad-spectrum antimicrobial activity and potential application in cancer therapy make it a valuable compound for further research. However, more studies are needed to determine its efficacy in vivo and potential for resistance development. Future research should focus on developing more efficient synthesis methods and investigating its potential in various diseases.
Wissenschaftliche Forschungsanwendungen
Fmoc-d-dap(2-cl-z)-oh has been extensively studied for its potential application in drug development. It has been shown to exhibit antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Furthermore, it has also shown antitumor activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
1-(2-chloro-2-phenylethyl)-N-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5/c21-18(15-6-2-1-3-7-15)12-27-20-17(11-26-27)19(24-13-25-20)23-10-14-5-4-8-16(22)9-14/h1-9,11,13,18H,10,12H2,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXNZQRVWDXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-2-phenylethyl)-N-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




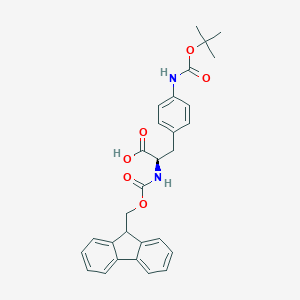
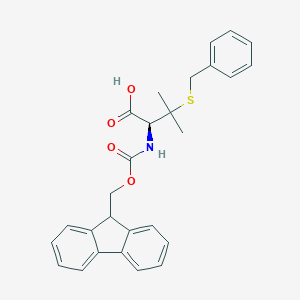
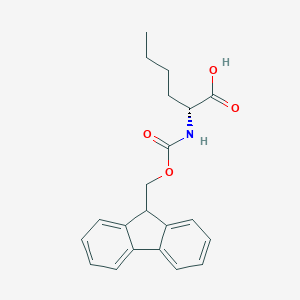
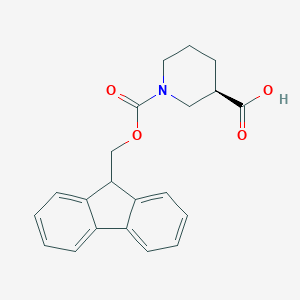





![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)
